

An In-Depth Technical Guide to O-tert-Butylhydroxylamine Hydrochloride

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Compound of Interest

Compound Name: *O-tert-Butylhydroxylamine hydrochloride*

Cat. No.: *B115127*

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Abstract

O-tert-Butylhydroxylamine hydrochloride is a versatile and stable hydroxylamine derivative widely employed in organic synthesis and pharmaceutical development. Its unique structural features, particularly the bulky tert-butyl group, confer high stability and selectivity in various chemical transformations. This guide provides a comprehensive overview of its core physicochemical properties, synthesis, key applications, and detailed experimental protocols. It is intended for researchers, chemists, and drug development professionals seeking to leverage this reagent's capabilities in creating complex molecules, including active pharmaceutical ingredients (APIs).

Core Physicochemical Properties

O-tert-Butylhydroxylamine hydrochloride is a white to off-white crystalline solid.^[1] The hydrochloride salt form enhances its stability and ease of handling compared to the free base. Its fundamental properties are summarized below.

Property	Value	Reference(s)
Molecular Formula	C ₄ H ₁₁ NO·HCl or C ₄ H ₁₂ ClNO	[1][2][3]
Molecular Weight	125.60 g/mol	[3][4]
CAS Number	39684-28-1	[1][2][3]
Appearance	Off-white to light pink solid	[2]
Melting Point	155 - 165 °C (may decompose)	[2][5]
Solubility	Soluble in water (0.5 g/10 mL)	[5]
Synonyms	2-Aminooxy-2-methylpropane hydrochloride, tert-Butoxyamine hydrochloride, O-(1,1-Dimethylethyl)hydroxylamine hydrochloride	[2][3]

Synthesis and Mechanism of Action

The synthesis of substituted hydroxylamines is a critical area of research, as these moieties are pivotal in medicinal chemistry.[6] While multiple synthetic routes exist, a common conceptual pathway involves the reaction of a suitable tert-butyl precursor with a source of the hydroxylamine functionality, followed by conversion to the hydrochloride salt.

The utility of **O-tert-Butylhydroxylamine hydrochloride** stems from the nucleophilicity of the nitrogen atom. The bulky tert-butyl group provides steric hindrance, which can direct reactions to occur selectively. It is primarily used as a reagent for the formation of stable oxime derivatives from aldehydes and ketones.[2] This reaction is fundamental in both synthetic transformations and the creation of prodrugs or biologically active molecules.

Key Applications in Research and Drug Development

This reagent is a cornerstone in the synthesis of a wide array of biologically active molecules. [1] Its applications are diverse, ranging from creating intermediates to direct incorporation into final API structures.

- **Oxime and Nitron Formation:** It is extensively used to convert carbonyl compounds (aldehydes and ketones) into stable oxime ethers. These oximes are crucial intermediates for synthesizing amines, heterocycles, and nitrones.[2]
- **Synthesis of Active Pharmaceutical Ingredients (APIs):** The compound serves as a key reactant in the synthesis of various drugs. Examples include its use in preparing matrix metalloproteinase (MMP) inhibitors, antimalarial imidazolidinedione derivatives, and GPR119 agonists.[1][7]
- **Peptide Chemistry:** It is employed in the preparation of N-tert-butoxyamino acids, which are substrates for the synthesis of N-hydroxy peptides.[8]
- **Radical Scavenging:** In certain contexts, hydroxylamine derivatives can act as radical scavengers, which is useful for controlling unwanted side reactions during synthesis.[1]

Below is a diagram illustrating the fundamental reaction of **O-tert-Butylhydroxylamine hydrochloride** with a generic ketone.

Caption: General reaction scheme for oxime ether formation.

Experimental Protocol: Synthesis of an Oxime Ether

This section provides a representative, self-validating protocol for the synthesis of an oxime ether from a generic ketone, based on common laboratory practices for this reaction type.

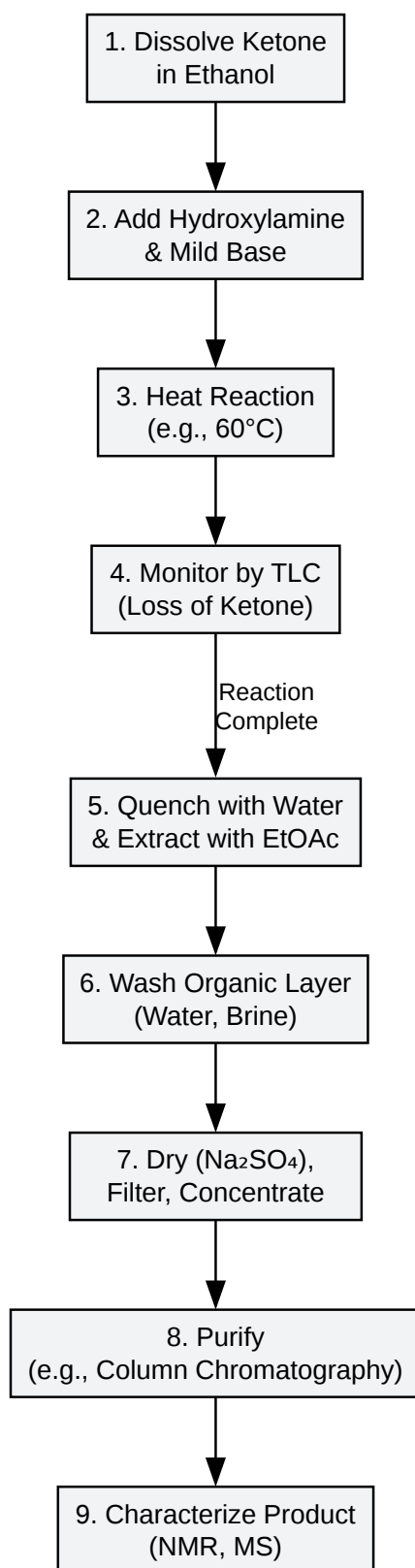
Objective: To synthesize a stable O-tert-butyl oxime ether from a ketone.

Materials:

- Ketone (1.0 eq)
- **O-tert-Butylhydroxylamine hydrochloride** (1.1 eq)
- Sodium Acetate (or other mild base, 1.2 eq)

- Ethanol (or other suitable solvent)
- Deionized Water
- Ethyl Acetate
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4) or Sodium Sulfate (Na_2SO_4)

Protocol Workflow:



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Caption: Standard workflow for oxime ether synthesis and purification.

Step-by-Step Procedure:

- **Reaction Setup:** To a round-bottom flask equipped with a magnetic stir bar and condenser, add the ketone (1.0 eq) and dissolve it in a minimal amount of ethanol.
- **Reagent Addition:** Add **O-tert-Butylhydroxylamine hydrochloride** (1.1 eq) and sodium acetate (1.2 eq) to the flask. The base is crucial to neutralize the HCl salt, liberating the free hydroxylamine for the reaction.
- **Reaction Conditions:** Heat the mixture to reflux (or a suitable temperature like 60-80°C) and stir.
- **Monitoring:** Monitor the reaction progress by Thin Layer Chromatography (TLC), observing the consumption of the starting ketone spot.
- **Work-up:** Once the reaction is complete, cool the mixture to room temperature. Remove the ethanol under reduced pressure. Add deionized water to the residue and transfer it to a separatory funnel.
- **Extraction:** Extract the aqueous layer three times with ethyl acetate.
- **Washing:** Combine the organic extracts and wash sequentially with deionized water and then with brine to remove any remaining water-soluble impurities.
- **Drying and Concentration:** Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate the filtrate using a rotary evaporator to yield the crude product.
- **Purification:** Purify the crude product by flash column chromatography on silica gel, if necessary, to obtain the pure oxime ether.
- **Characterization:** Confirm the structure and purity of the final product using techniques such as ^1H NMR, ^{13}C NMR, and Mass Spectrometry.

Safety and Handling

O-tert-Butylhydroxylamine hydrochloride is classified as a flammable solid and requires careful handling.^{[4][5][9]}

- Personal Protective Equipment (PPE): Wear appropriate protective gear, including safety goggles, gloves, and a lab coat.[9][10]
- Handling: Use in a well-ventilated area or a chemical fume hood. Avoid breathing dust.[9] Prevent contact with skin and eyes.[9][10] Ground equipment to prevent static discharge, as dust may form combustible concentrations in the air.[9]
- Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.[2] Recommended storage is at 2-8 °C.[2] Keep away from heat, sparks, and open flames.[9]
- Fire: In case of fire, use carbon dioxide, dry chemical, or foam.[9] Combustion may produce hazardous gases like nitrogen oxides (NO_x) and hydrogen chloride (HCl).[9][10]
- Disposal: Dispose of the chemical and its container as hazardous waste in accordance with local, state, and federal regulations.[10]

Conclusion

O-tert-Butylhydroxylamine hydrochloride is a reagent of significant value in modern organic and medicinal chemistry. Its well-defined physicochemical properties, coupled with its stability and selective reactivity, make it an essential tool for the synthesis of complex nitrogen-containing molecules. The reliable formation of oxime ethers provides a robust pathway for functional group manipulation and the construction of diverse molecular architectures essential for drug discovery and development. Proper understanding of its handling, applications, and reaction protocols, as outlined in this guide, is key to its successful implementation in the laboratory.

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